L-Carnitine(mono)-O-glutaryl-d3 (perchlorate)
Description
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) (CAS: 2245711-21-9) is a stable isotope-labeled derivative of L-carnitine, featuring a deuterated methyl group (-CD3) and a glutaryl moiety esterified to the carnitine backbone. Its molecular formula is C12H22ClNO10, with a molecular weight of 375.76 g/mol. The compound is primarily used in pharmacokinetic and metabolic studies to trace fatty acid oxidation pathways due to its isotopic labeling .
Properties
Molecular Formula |
C12H22ClNO10 |
|---|---|
Molecular Weight |
378.77 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(4-carboxybutanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate |
InChI |
InChI=1S/C12H21NO6.ClHO4/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15;2-1(3,4)5/h9H,4-8H2,1-3H3,(H-,14,15,16,17);(H,2,3,4,5)/t9-;/m1./s1/i1D3; |
InChI Key |
ZBHHJGORGXTIQI-AXHFJGNISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCC(=O)O.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Pathways
Starting Materials and Key Reagents
The synthesis typically begins with L-carnitine or its precursors, deuterated reagents, and glutaric anhydride derivatives. Critical reagents include:
- Deuterated trimethylamine (TMA-d3) for isotopic labeling of the quaternary ammonium group.
- Glutaric anhydride or glutaryl chloride for O-glutarylation.
- Perchloric acid for counterion exchange.
| Reagent | Role | Isotopic Purity | Source |
|---|---|---|---|
| TMA-d3 | Quaternary ammonium formation | ≥98% D3 | |
| Glutaryl chloride | Acylation agent | ≥95% | |
| Perchloric acid | Salt formation | 70% aqueous |
Stepwise Synthesis Protocol
Deuterated L-Carnitine Preparation
L-Carnitine is deuterated at the methyl group via nucleophilic substitution. In a patented method (), (S)-3-methanesulfonyl hydroxybutyrolactone undergoes ring-opening in acidic aqueous conditions, followed by epoxidation and reaction with TMA-d3:
- Ring-opening : (S)-3-methanesulfonyl hydroxybutyrolactone is hydrolyzed in H2SO4 (50°C, 3 hr) to yield (S)-4-hydroxy-3-methanesulfonyl hydroxybutyric acid.
- Epoxidation : Treatment with NaOH (3N, 10 min) generates sodium (R)-3,4-epoxybutyrate.
- Nucleophilic substitution : Reaction with TMA-d3 (45°C, 2 hr) forms deuterated L-carnitine, isolated via cation exchange resin (Amberlite IR-120).
Yield : 55% after recrystallization.
O-Glutarylation
Deuterated L-carnitine is esterified with glutaryl chloride under anhydrous conditions:
- Activation : L-Carnitine-d3 is dissolved in dry DMF with 4-dimethylaminopyridine (DMAP, 0.1 eq).
- Acylation : Glutaryl chloride (1.2 eq) is added dropwise at 0°C, stirred for 12 hr.
- Workup : The crude product is precipitated with ice-cold diethyl ether and purified via silica gel chromatography (CH2Cl2:MeOH = 9:1).
Purity : >97% by HPLC.
Perchlorate Salt Formation
The glutarylated intermediate is converted to the perchlorate salt for stability:
- Ion exchange : L-Carnitine(mono)-O-glutaryl-d3 is treated with HClO4 (1 eq) in ethanol.
- Crystallization : Slow evaporation yields crystalline perchlorate salt, filtered and dried under vacuum.
Characterization :
Biotechnological Approaches
Enzymatic Synthesis Using Engineered E. coli
A biosensor-guided method () leverages E. coli expressing enzymes from Neurospora crassa:
- Pathway engineering : TML hydroxylase (TMLH), HTML aldolase (HTMLA), and γ-butyrobetaine hydroxylase (γ-BBH) are co-expressed.
- Deuterated substrate feeding : L-N-ε-trimethyllysine-d3 is converted to L-carnitine-d3 via β-hydroxylation and aldol cleavage.
- In vivo glutarylation : Acyltransferase Acs1 catalyzes O-glutarylation using glutaryl-CoA.
Isotopic Labeling Techniques
Purification and Quality Control
Chromatographic Methods
Analytical Standards
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC-UV (210 nm) | ≥98% |
| Deuterium content | LC-MS/MS | ≥98% D3 |
| Perchlorate | Ion chromatography | 1:1 stoichiometry |
Chemical Reactions Analysis
Types of Reactions
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the perchlorate anion with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
1.1. Thyroid Function Modulation
Perchlorate is known to inhibit iodide uptake in the thyroid gland, which can have therapeutic implications for conditions such as hyperthyroidism. Studies have shown that compounds like perchlorate can reduce thyroid hormone synthesis by blocking iodide accumulation, making them useful in managing thyroid-related disorders .
1.2. Antioxidant Properties
L-Carnitine has been studied for its antioxidant effects, particularly in protecting against oxidative stress induced by substances like ethanol. Research demonstrated that L-Carnitine supplementation improved the antioxidant capacity in rat models, suggesting potential applications in neuroprotection and metabolic health . This property may be beneficial in developing treatments for conditions associated with oxidative damage.
Nutritional and Metabolic Applications
2.1. Lipid Metabolism
L-Carnitine plays a critical role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The incorporation of L-Carnitine(mono)-O-glutaryl-d3 into dietary supplements could enhance lipid metabolism and energy production, potentially aiding weight management and athletic performance .
2.2. Cholesterol Management
Recent studies involving L-Carnitine-loaded solid lipid nanoparticles have shown significant reductions in serum cholesterol levels in animal models. This suggests that L-Carnitine derivatives might be effective in developing functional foods or supplements aimed at reducing cholesterol and improving cardiovascular health .
Research and Development Applications
3.1. Drug Development
The unique properties of L-Carnitine(mono)-O-glutaryl-d3 make it a candidate for drug development, particularly in creating formulations that enhance bioavailability or target specific metabolic pathways more effectively . Its role as a carrier for fatty acids could be leveraged to design new therapeutic agents targeting metabolic disorders.
3.2. Analytical Chemistry
The compound's distinct isotopic labeling (D3) allows for its use as a tracer in metabolic studies, enabling researchers to track the metabolism of fatty acids and evaluate the efficacy of various interventions in clinical settings .
Data Summary Table
| Application Area | Key Findings/Studies | Potential Impact |
|---|---|---|
| Pharmacology | Inhibits iodide uptake; useful in hyperthyroidism management | Development of targeted therapies |
| Antioxidant Effects | Improves antioxidant capacity; protects against oxidative stress | Neuroprotective strategies |
| Lipid Metabolism | Enhances fatty acid transport; supports energy production | Weight management solutions |
| Cholesterol Management | Reduces serum cholesterol levels significantly | Functional food/supplement development |
| Research & Development | Tracer for metabolic studies; aids drug formulation | Improved understanding of metabolic pathways |
Case Studies
- Neuroprotection Study : A study on rats showed that administration of L-Carnitine improved antioxidant enzyme activity and reduced oxidative stress markers when exposed to ethanol, indicating its protective effects on the central nervous system .
- Cholesterol Reduction Study : In laying hens, dietary inclusion of L-Carnitine-loaded nanoparticles resulted in a 25% reduction in egg yolk cholesterol levels while enhancing overall antioxidant status, demonstrating its potential application in poultry nutrition .
Mechanism of Action
The mechanism of action of L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) involves its role in fatty acid transport and metabolism. The compound facilitates the transport of long-chain fatty acids across the mitochondrial membrane, where they undergo β-oxidation to produce energy. The deuterated label allows for precise tracking of metabolic processes, providing insights into the molecular targets and pathways involved.
Comparison with Similar Compounds
Key Properties :
- Storage : Stable for 3 years at -20°C (powder), 6 months at -80°C (in solvent).
- Solubility: Soluble in DMSO, ethanol, or aqueous buffers with surfactants (e.g., Tween 80) for in vivo formulations.
- Applications : Used in LC-MS/GC-MS quantification, metabolic flux analysis, and studies on mitochondrial β-oxidation .
Comparison with Structurally Similar Carnitine Derivatives
Structural and Functional Differences
The table below compares L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) with deuterated carnitine analogs:
| Compound Name | Molecular Formula | Molecular Weight | Counterion | Acyl Group | Key Applications |
|---|---|---|---|---|---|
| L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) | C12H22ClNO10 | 375.76 | Perchlorate | Glutaryl (C5-dicarboxylic) | Metabolic tracing, pharmacokinetics |
| Lauroyl-L-carnitine-d3 hydrochloride | C19H38ClNO4 | 380.00 | Chloride | Lauroyl (C12) | Analytical chemistry, metabolite studies |
| Oleoyl-L-carnitine-d3 chloride | C25H45D3NO4·Cl | 465.10 | Chloride | Oleoyl (C18:1) | Biomarker for cardiovascular disease |
| Butyryl-L-carnitine-d3 chloride | C11H19D3NO4·Cl | 270.80 | Chloride | Butyryl (C4) | Internal standard for LC/GC-MS |
Key Observations :
Acyl Chain Variation: The glutaryl group in the target compound is a dicarboxylic acid (C5), distinguishing it from mono-acyl derivatives like lauroyl (C12), oleoyl (C18:1), and butyryl (C4). This structural difference impacts polarity, solubility, and enzyme interactions in fatty acid metabolism . Oleoyl-L-carnitine-d3, with its long unsaturated chain, is linked to cardiovascular mortality in chronic kidney disease, whereas shorter chains (e.g., butyryl) are used as analytical standards .
Counterion Effects: The perchlorate counterion in the target compound may influence solubility and stability. Perchlorate salts generally exhibit higher solubility in polar solvents compared to chloride salts . However, perchlorate is a known thyroid disruptor, competitively inhibiting iodide uptake in the thyroid gland . This necessitates caution in studies involving thyroid hormone interactions, unlike chloride derivatives, which are biologically inert .
Deuterium Labeling :
Pharmacokinetic and Metabolic Differences
- L-Carnitine(mono)-O-glutaryl-d3 (perchlorate): The glutaryl moiety may slow enzymatic hydrolysis compared to shorter acyl chains, prolonging its half-life in vivo . Its dicarboxylic structure could facilitate interactions with mitochondrial transporters (e.g., carnitine palmitoyltransferase), altering β-oxidation rates .
Oleoyl-L-carnitine-d3 chloride :
Analytical and Practical Considerations
- Solubility :
- Stability :
- Regulatory and Safety :
- Perchlorate is regulated in food and water due to thyroid toxicity risks, with FDA monitoring levels since 2003 . Chloride derivatives avoid this concern.
Biological Activity
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) is a derivative of L-carnitine, a compound known for its critical role in fatty acid metabolism and energy production in the mitochondria. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on lipid metabolism, and potential therapeutic applications.
Overview of L-Carnitine and Its Derivatives
L-Carnitine is primarily involved in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a process vital for energy production. The addition of glutaryl and deuterium isotopes (d3) may alter its metabolic pathways and biological effects. Studies have shown that L-carnitine can modulate various metabolic processes beyond fatty acid oxidation, including:
- Regulation of mitochondrial enzymes : L-carnitine influences the acyl-CoA/CoA ratio, impacting the tricarboxylic acid cycle and gluconeogenesis .
- Detoxification : It helps in the excretion of toxic acyl groups by converting them into carnitine esters .
- Lipid metabolism : L-carnitine plays a role in reesterifying triacylglycerols and stabilizing cellular membranes .
Lipid Metabolism
Recent studies indicate that perchlorate exposure can disrupt lipid metabolism, which is relevant when considering the biological activity of L-Carnitine(mono)-O-glutaryl-d3 (perchlorate). Perchlorate has been shown to affect thyroid function by inhibiting iodine uptake, leading to alterations in lipid profiles, including increased levels of total cholesterol (TC) and triglycerides (TG) under certain dietary conditions .
| Biochemical Indicator | Control Group | High Perchlorate Group |
|---|---|---|
| Total Cholesterol (TC) | Baseline | Elevated |
| Triglycerides (TG) | Baseline | Elevated |
| LDL Cholesterol | Baseline | No significant change |
| HDL Cholesterol | Baseline | Increased |
These findings suggest that L-Carnitine derivatives may have protective roles against lipid accumulation induced by perchlorate exposure.
Case Studies
- MCAD Deficiency : In patients with Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, supplementation with L-carnitine has been shown to alleviate symptoms by enhancing mitochondrial function and reducing toxic metabolite accumulation. This indicates that L-carnitine plays a crucial role in maintaining metabolic homeostasis in conditions characterized by impaired fatty acid oxidation .
- Animal Models : In rat studies, administration of L-carnitine resulted in decreased expression of PPAR-γ mRNA in both liver and adipose tissues, suggesting an anti-obesity effect through modulation of lipid metabolism . Additionally, formulations containing L-carnitine demonstrated improved efficacy in activating metabolic pathways compared to standard formulations .
Potential Therapeutic Applications
The unique properties of L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) suggest several therapeutic avenues:
- Obesity Management : By enhancing mitochondrial fatty acid oxidation and improving lipid profiles, this compound may serve as an adjunct therapy for obesity.
- Metabolic Disorders : Given its role in mitochondrial function, it could be beneficial for patients with metabolic disorders such as MCAD deficiency or other fatty acid oxidation disorders.
- Cardiovascular Health : The modulation of lipid metabolism could also imply cardiovascular benefits, particularly in managing dyslipidemia associated with thyroid dysfunction due to perchlorate exposure.
Q & A
How is L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) used as an internal standard in mass spectrometry-based assays?
Methodological Answer:
Deuterated analogs like L-Carnitine(mono)-O-glutaryl-d3 are employed as internal standards (IS) in GC- or LC-MS to correct for matrix effects and ionization variability. The deuterium labeling minimizes co-elution interference with the target analyte while maintaining similar physicochemical properties. For example, Propionyl-L-carnitine-d3 (chloride) is used to quantify endogenous propionyl-L-carnitine by spiking known concentrations into biological samples, followed by extraction and normalization of peak area ratios (analyte/IS) . Validation includes assessing IS stability under storage conditions (-20°C) and verifying minimal isotopic exchange during sample preparation.
What methods are recommended for preparing perchlorate solutions in experimental studies?
Methodological Answer:
Perchlorate solutions are typically prepared using high-purity perchloric acid (1 M) in controlled environments to avoid decomposition. For metal perchlorates (e.g., Ni(II) or Cu(II)), dissolve metal carbonates in 70% perchloric acid, followed by vacuum filtration and recrystallization in ethanol to remove excess acid . Ensure pH adjustment with potassium phosphate (1.75 M) for compatibility in biological assays, as described in L-Carnitine quantification protocols .
How can researchers address data inconsistencies when quantifying L-Carnitine derivatives using deuterated analogs?
Methodological Answer:
Inconsistencies may arise from deuterium isotope effects altering pharmacokinetics or ionization efficiency. To mitigate this:
- Validate the IS against the native compound in multiple matrices (e.g., plasma, tissue homogenates).
- Use calibration curves with matrix-matched standards to account for recovery variations.
- Cross-validate with alternative techniques (e.g., NMR for structural confirmation) .
For example, InvivoChem highlights deuterium’s impact on metabolic stability, necessitating kinetic studies under physiological conditions .
What experimental designs isolate the effects of perchlorate from confounding environmental variables in developmental studies?
Methodological Answer:
Controlled exposure timing and dose-response frameworks are critical. In threespine stickleback studies, perchlorate was administered during specific developmental windows (e.g., first three weeks post-fertilization) to assess skeletal morphogenesis. Parallel controls with thyroid hormone supplementation can disentangle perchlorate’s thyroid-disrupting effects from nutritional variables . Additionally, use randomized block designs to minimize batch effects, as seen in rodent studies where maternal exposure protocols were standardized across litters .
What validated analytical techniques detect perchlorate in complex biological matrices?
Methodological Answer:
Ion chromatography-tandem mass spectrometry (IC-MS/MS) is the gold standard, achieving detection limits of 0.05 µg/L in water and tissue samples. The UK’s Water Research Council validated this method with performance metrics including >90% recovery and <10% RSD for intra-day precision . For food matrices, the FDA’s Total Diet Study employed LC-MS after solid-phase extraction, analyzing 5,464 samples to establish baseline perchlorate levels .
How can LC-MS parameters be optimized for quantifying L-Carnitine(mono)-O-glutaryl-d3 in lipid-rich matrices?
Methodological Answer:
- Column Selection: Use a C18 column with 2.6 µm particle size for high-resolution separation.
- Ionization: Electrospray ionization (ESI) in positive mode with a sheath gas flow rate of 11 L/min to enhance ionizability.
- Mobile Phase: 0.1% formic acid in acetonitrile/water (70:30) improves peak symmetry for carnitine derivatives.
- Matrix Cleanup: Pre-treat samples with cold acetone precipitation to remove lipids, as demonstrated in Propionyl-L-carnitine-d3 assays .
What statistical approaches are appropriate for dose-response analysis in perchlorate toxicity studies?
Methodological Answer:
Mixed-effects models (e.g., SAS MIXED procedure) account for nested data structures (e.g., multiple measurements per animal). Use polynomial contrasts to test linear and quadratic trends in dose-response relationships, as applied in dietary L-Carnitine studies . For non-monotonic responses, benchmark dose (BMD) modeling with EPA’s BMDS software is recommended .
How should conflicting results between ecologic and controlled laboratory studies on perchlorate toxicity be interpreted?
Methodological Answer:
Ecologic studies (e.g., population-level perchlorate exposure) lack individual-level data, leading to confounding. Resolve contradictions by:
- Conducting meta-analyses that weight studies by design rigor (e.g., RCTs > observational).
- Using physiologically based pharmacokinetic (PBPK) models to extrapolate animal data to humans, as proposed by the NAS .
- Incorporating biomonitoring data (e.g., breast milk perchlorate levels) to refine exposure estimates .
What quality control measures ensure the stability of deuterated carnitine derivatives during long-term storage?
Methodological Answer:
- Storage Conditions: Aliquot solutions in amber vials at -80°C to prevent photodegradation and freeze-thaw cycles.
- Purity Checks: Perform quarterly LC-MS analysis to detect deuterium loss (>99% purity threshold) .
- Solvent Compatibility: Avoid aqueous buffers with pH >7, which accelerate hydrolysis of glutaryl esters .
What are the implications of perchlorate’s presence in breast milk for developmental toxicity study design?
Methodological Answer:
Include lactational exposure models in rodent studies, where dams are exposed postnatally via drinking water (e.g., 0.1–1 mg/kg/day). Measure pup thyroid hormone levels (T4, TSH) and correlate with neurodevelopmental outcomes. The Environmental Working Group’s analysis of FDA data showed 6.1% of infants exceed EPA’s reference dose, necessitating inclusion of sensitive subpopulations in risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
